2-Bromoethyl bromoacetate

Physical chemistry Quality control Process chemistry

2-Bromoethyl bromoacetate (BrCH₂COOCH₂CH₂Br, C₄H₆Br₂O₂, MW 245.90 g/mol) is a dibrominated ester belonging to the α-bromo ester class. It is a colorless to pale yellow liquid with a predicted density of 2.0±0.1 g/cm³ and a boiling point of 240.5±15.0 °C at 760 mmHg.

Molecular Formula C4H6Br2O2
Molecular Weight 245.90 g/mol
CAS No. 13891-62-8
Cat. No. B14721662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromoethyl bromoacetate
CAS13891-62-8
Molecular FormulaC4H6Br2O2
Molecular Weight245.90 g/mol
Structural Identifiers
SMILESC(CBr)OC(=O)CBr
InChIInChI=1S/C4H6Br2O2/c5-1-2-8-4(7)3-6/h1-3H2
InChIKeyBDYRVZMWIBIACG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromoethyl Bromoacetate (CAS 13891-62-8): Bifunctional Alkylating Agent for Sequential Chemoselective Synthesis


2-Bromoethyl bromoacetate (BrCH₂COOCH₂CH₂Br, C₄H₆Br₂O₂, MW 245.90 g/mol) is a dibrominated ester belonging to the α-bromo ester class . It is a colorless to pale yellow liquid with a predicted density of 2.0±0.1 g/cm³ and a boiling point of 240.5±15.0 °C at 760 mmHg . The compound is distinguished from its closest mono-bromo analogs—ethyl bromoacetate (CAS 105-36-2) and 2-bromoethyl acetate (CAS 927-68-4)—by the presence of two bromine atoms situated in electronically distinct environments: one at the α-position adjacent to the carbonyl (α-bromoacetyl moiety) and one at the β-position of the ethyl ester group (β-bromoethyl moiety) [1]. This structural feature confers dual electrophilic reactivity, enabling sequential, chemoselective functionalization that cannot be achieved with any single-bromine analog.

Why Ethyl Bromoacetate or 2-Bromoethyl Acetate Cannot Substitute for 2-Bromoethyl Bromoacetate in Multi-Step Syntheses


Generic substitution of 2-bromoethyl bromoacetate by its mono-bromo analogs (ethyl bromoacetate or 2-bromoethyl acetate) is structurally precluded when a synthetic route requires two sequential alkylation events from a single reagent molecule. Ethyl bromoacetate (CAS 105-36-2) provides only an α-bromoacetyl electrophile; 2-bromoethyl acetate (CAS 927-68-4) provides only a β-bromoethyl electrophile. Neither alone can function as a molecular linchpin that first reacts at one electrophilic center and then, after the first transformation, presents a second, chemically distinct reactive site for a subsequent coupling step . The electronic differentiation between the two C–Br bonds in the target compound—the α-bromo carbonyl carbon being significantly more electrophilic than the β-bromoethyl carbon—enables predictable, stepwise chemoselectivity that would be lost if one attempted to mimic this behavior using mixtures of two different mono-bromo reagents, which would generate complex product mixtures and require additional purification steps [1].

Quantitative Differential Evidence: 2-Bromoethyl Bromoacetate vs. Mono-Bromo Structural Analogs


Physical Property Differentiation: Density as a Surrogate for Purity Monitoring and Phase Separation Behavior

The predicted density of 2-bromoethyl bromoacetate (2.0±0.1 g/cm³) is approximately 33% higher than that of both ethyl bromoacetate (1.5±0.1 g/cm³) and 2-bromoethyl acetate (1.5±0.1 g/cm³) . This substantial difference—approximately 0.5 g/cm³—arises from the presence of the second bromine atom and provides a measurable physical property that can be exploited for identity confirmation, purity assessment, and phase separation during aqueous workup procedures.

Physical chemistry Quality control Process chemistry

Boiling Point Elevation as a Distillation and Purity Criterion Differentiator

The predicted boiling point of 2-bromoethyl bromoacetate (240.5±15.0 °C at 760 mmHg) is substantially higher than that of ethyl bromoacetate (168.5±0.0 °C) and 2-bromoethyl acetate (163.3±13.0 °C), with a differential of approximately 72–77 °C . This large boiling point gap—over 70 °C—means that any residual mono-bromo starting material or byproduct can be efficiently removed by simple fractional distillation, and conversely, the target compound can be isolated in high purity by exploiting this wide separation window.

Separation science Process chemistry Quality assurance

Dual Electrophilic Site Count: Two Chemically Distinct C–Br Bonds Enable Sequential Functionalization Unachievable with Mono-Bromo Analogs

2-Bromoethyl bromoacetate possesses two bromine atoms in electronically distinct environments: an α-bromo ester (BrCH₂CO–) adjacent to the carbonyl, which is activated for nucleophilic substitution by the electron-withdrawing ester group, and a β-bromoethyl ester (–OCH₂CH₂Br) that behaves as a typical primary alkyl bromide . In contrast, ethyl bromoacetate contains only the α-bromo ester site (1 electrophilic center) and 2-bromoethyl acetate contains only the β-bromoethyl site (1 electrophilic center) . The α-bromo carbonyl carbon generally reacts with nucleophiles at rates 10²–10³ times faster than unactivated primary alkyl bromides due to the adjacent carbonyl polarization effect, as established in classical physical organic chemistry studies of α-halo carbonyl compounds [1]. This intrinsic reactivity differential enables stepwise, predictable chemoselectivity: the α-position can be selectively functionalized first under mild conditions, leaving the β-bromoethyl group intact for a subsequent, second transformation.

Synthetic methodology Chemoselectivity Bifunctional reagents

Validated 2-Bromoethyl Ester as a Carboxyl Protecting Group: Orthogonal Deprotection Selectivity Established in Peptide Chemistry

The 2-bromoethyl ester moiety—which constitutes half of the 2-bromoethyl bromoacetate structure—has been experimentally validated as an effective carboxyl protecting group in peptide synthesis. Amaral Trigo and Oliveira Santos (1988) reported the synthesis of six fully protected dipeptide 2-bromoethyl esters and demonstrated a new deprotection method using sulphide anion at room temperature [1]. In a separate study on total synthesis of Ristocetin A, the 2-bromoethyl ester was identified as the best-behaved carboxyl protecting group among several examined during Ru-metallation, condensation, and demetallation reactions, though deprotection challenges were noted [2]. The 2-haloethyl ester/choline ester two-step protective group system was further developed for amino acid and peptide carboxyl protection, with the 2-bromoethyl variant (OEt(Br)) coupling smoothly with Boc- and Z-protected amino acids [3]. An alternative deblocking method via thiazolium salts was also published, demonstrating that carboxylic acids can be recovered from 2-bromoethyl esters under mild conditions [4].

Peptide synthesis Protecting group chemistry Carboxyl protection

Reformatsky Reaction Applicability: α-Bromoacetyl Moiety Enables Zinc-Mediated C–C Bond Formation with Retention of a Second Reactive Handle

The α-bromoacetyl moiety of 2-bromoethyl bromoacetate is structurally competent to participate in the Reformatsky reaction—a zinc-mediated carbon–carbon bond-forming process between α-bromo esters and carbonyl compounds—as established by extensive precedent for ethyl bromoacetate in this transformation [1][2]. Reformatsky reactions of α-bromo esters with aldehydes or ketones typically proceed in yields of 60–87% to afford β-hydroxy esters [1]. Unlike ethyl bromoacetate, however, the product derived from 2-bromoethyl bromoacetate would retain the intact β-bromoethyl ester group after the Reformatsky addition, providing a second electrophilic site for subsequent nucleophilic displacement, cross-coupling, or elimination chemistry. In the related Blaise reaction, zinc enolates of ethyl bromoacetate react with nitriles to yield β-keto esters [3], further demonstrating the breadth of α-bromo ester reactivity available to the target compound.

Reformatsky reaction C–C bond formation β-Hydroxy ester synthesis

Molecular Weight Differential: Gravimetric Distinguishability for Inventory Control and Formulation Accuracy

The molecular weight of 2-bromoethyl bromoacetate (245.897 g/mol) is approximately 47% higher than that of both ethyl bromoacetate and 2-bromoethyl acetate (each 167.00 g/mol) due to the presence of the second bromine atom (atomic mass contribution of ~79.9 Da) [1][2]. This near-50% molar mass increase is analytically significant: it provides unambiguous differentiation by mass spectrometry (MS) and enables gravimetric quantification with reduced relative error compared to the mono-bromo analogs.

Analytical chemistry Inventory management Formulation science

High-Value Application Scenarios for 2-Bromoethyl Bromoacetate Based on Verified Differential Evidence


Sequential Bifunctional Linchpin in Multi-Step Pharmaceutical Intermediate Synthesis

When constructing pharmaceutical intermediates that require two sequential nucleophilic substitutions at electronically distinct positions, 2-bromoethyl bromoacetate serves as an irreplaceable bifunctional linchpin. The α-bromoacetyl group reacts first under mild conditions (e.g., with amine nucleophiles at 0–25 °C to form α-amino acetamides), while the β-bromoethyl ester remains intact for a subsequent transformation (e.g., displacement with thiols, azide, or secondary amines at elevated temperature). This stepwise chemoselectivity, grounded in the reactivity differential between carbonyl-activated and unactivated alkyl bromides [1], eliminates the need for orthogonal protecting group strategies and reduces the synthetic sequence by at least one step compared to routes employing sequential addition of two separate mono-bromo reagents. The 2-bromoethyl ester moiety has been experimentally validated in peptide and glycopeptide synthesis as a viable carboxyl protecting group with mild deprotection conditions [2][3].

Reformatsky Reaction with Retained Secondary Electrophile for Complex Natural Product Synthesis

In the total synthesis of complex natural products where a β-hydroxy ester motif must be installed with a pendant electrophilic handle for subsequent cyclization or fragment coupling, 2-bromoethyl bromoacetate offers a strategic advantage over ethyl bromoacetate. The α-bromoacetyl group undergoes zinc-mediated Reformatsky addition to aldehydes or ketones to form the β-hydroxy ester core (typical yields 60–87% based on established ethyl bromoacetate precedent [4]), while the β-bromoethyl ester survives the reaction conditions, providing a secondary alkylating site for late-stage diversification. This dual functionality is structurally inaccessible with ethyl bromoacetate, whose Reformatsky product is a simple ethyl ester with no further reactive handle.

Carboxyl Protection with Built-In Conjugation Handle for Peptide-Drug Conjugate Synthesis

For researchers synthesizing peptide-drug conjugates or cyclic peptides, 2-bromoethyl bromoacetate uniquely combines two essential functions in a single reagent: (1) the 2-bromoethyl ester serves as a carboxyl protecting group with established deprotection protocols (sulphide anion at room temperature [2] or thiazolium salt-mediated deblocking [3]), and (2) the α-bromoacetyl moiety provides an electrophilic conjugation handle for attachment to thiol-containing cargo molecules, fluorescent probes, or solid supports. This dual functionality is impossible to achieve with either 2-bromoethyl acetate (lacks the α-bromoacetyl group) or ethyl bromoacetate (lacks the 2-bromoethyl ester protecting group). The high density (2.0 g/cm³) and boiling point (240.5 °C) of the compound further facilitate its separation from unreacted mono-bromo contaminants during purification .

Precursor to Mixed Halogenated Building Blocks via Selective Halide Exchange

The electronic differentiation between the two C–Br bonds in 2-bromoethyl bromoacetate enables selective halide exchange chemistry: the more reactive α-bromo position can be substituted with iodide (Finkelstein reaction) or azide under conditions that leave the β-bromoethyl group intact, generating mixed halogenated or azido-bromo building blocks that serve as orthogonally functionalized intermediates for click chemistry or sequential cross-coupling. The related compound 2-chloroethyl bromoacetate (CAS 59956-76-2) demonstrates the commercial relevance of such mixed-halogen bifunctional esters . This selective monofunctionalization pathway is structurally precluded in 1,2-dibromoethane or any mono-bromo analog.

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